molecular formula C12H15NO3 B14400463 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate CAS No. 88309-65-3

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate

Katalognummer: B14400463
CAS-Nummer: 88309-65-3
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: ARLYOLAHXACMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate is an organic compound that belongs to the class of carbamates This compound features a phenyl ring substituted with an isopropoxy group and an ethenylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with ethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-[(Propan-2-yl)oxy]phenol+Ethenyl isocyanate2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate\text{2-[(Propan-2-yl)oxy]phenol} + \text{Ethenyl isocyanate} \rightarrow \text{this compound} 2-[(Propan-2-yl)oxy]phenol+Ethenyl isocyanate→2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis.

    2-[(Propan-2-yl)oxy]phenyl ethanol: Similar structure with an ethanol moiety instead of ethenylcarbamate.

Uniqueness

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88309-65-3

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

(2-propan-2-yloxyphenyl) N-ethenylcarbamate

InChI

InChI=1S/C12H15NO3/c1-4-13-12(14)16-11-8-6-5-7-10(11)15-9(2)3/h4-9H,1H2,2-3H3,(H,13,14)

InChI-Schlüssel

ARLYOLAHXACMOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.